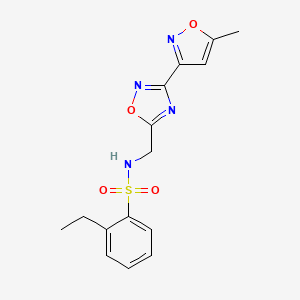
2-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. In particular, the synthesis of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds has been reported, with a focus on their anticancer properties . These compounds were synthesized and evaluated for their anticancer activity against different human tumor cell lines. Similarly, other research has focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Another study reported the synthesis of Schiff base derivatives from the reaction of sulfamethoxazole with various aldehydes, which were characterized by multiple spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied. For instance, the crystal structure of a Schiff base derivative was determined, revealing the existence of enol-imine tautomerism in both solid state and solution . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have also been reported, highlighting the influence of the sulfonamide substituent on the overall conformation and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can lead to various biological activities. For example, the photochemical decomposition of sulfamethoxazole, a benzenesulfonamide antibiotic, results in multiple photoproducts through pathways such as photoisomerization . The synthesis of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety has been explored, with some compounds exhibiting anti-HIV and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their biological activities. The structure-activity relationship (SAR) analysis of synthesized compounds provides insights into the influence of different substituents on anticancer activity . Additionally, the metabolic stability of these compounds has been assessed in vitro, indicating that some derivatives exhibit favorable stability in the presence of human liver microsomes .
Wissenschaftliche Forschungsanwendungen
Photodegradation and Photolability
Sulfonamides, similar in structure to the compound , have shown significant photolability, which could be relevant in understanding the environmental fate or designing light-sensitive therapeutic agents. For instance, the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, has been studied, indicating its extreme photolability in acidic aqueous solutions and identifying primary photoproducts through photoisomerization processes (Wei Zhou & D. Moore, 1994).
Antimicrobial and Anticancer Activities
Novel sulfonamides have been synthesized and tested for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the broad therapeutic potential of sulfonamide derivatives in treating various conditions, including cancer and viral infections. For example, a series of celecoxib derivatives have shown promising results in this regard (Ş. Küçükgüzel et al., 2013).
Material Science Applications
Sulfonamide derivatives have been incorporated into polymers to endow them with photochromic properties. These materials demonstrate potential for applications in smart coatings and optical storage media due to their ability to undergo reversible photo-induced isomerization (E. Ortyl et al., 2002).
Antiviral and Antifungal Potency
Compounds bearing the oxadiazole moiety, akin to the one of interest, have been synthesized and evaluated for their antiviral and antifungal activities. This highlights the potential use of such compounds in developing new treatments for infectious diseases (R. Iqbal et al., 2006).
Enzyme Inhibition for Therapeutic Applications
The inhibitory effects of sulfonamide derivatives on human carbonic anhydrase enzymes have been explored, suggesting potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness. For instance, novel Schiff bases derived from sulfamethoxazole have been evaluated for their enzyme inhibition capabilities (S. Alyar et al., 2019).
Eigenschaften
IUPAC Name |
2-ethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-3-11-6-4-5-7-13(11)24(20,21)16-9-14-17-15(19-23-14)12-8-10(2)22-18-12/h4-8,16H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOCNAXQXNFWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


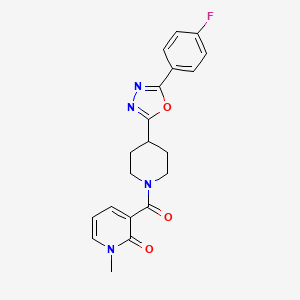
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)
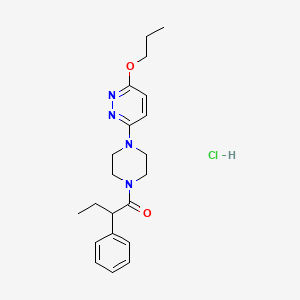
![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)
![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)
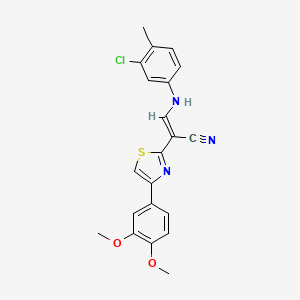
![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

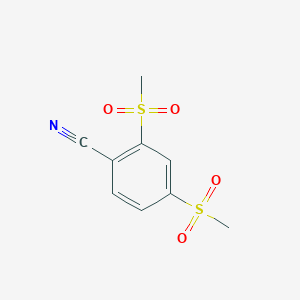
![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)
